![molecular formula C19H20ClN3O2 B6490951 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea CAS No. 891109-55-0](/img/structure/B6490951.png)
3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea
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Overview
Description
3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea, also known as 4-chloro-N-(2-phenylethyl)-5-oxo-1-pyrrolidinecarboxamide, is a small molecule with a wide range of potential applications in scientific research. It is an organic compound with a molecular weight of 266.7 g/mol and a melting point of approximately 124°C. The compound is a white, crystalline solid with a slight odor. It has a relatively low solubility in water, but is soluble in organic solvents such as ethanol and dimethylformamide.
Scientific Research Applications
3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea has a variety of potential applications in scientific research. It has been used in the synthesis of novel compounds with potential applications in the treatment of cancer, HIV, and other diseases. It has also been used in the synthesis of compounds with potential applications in the development of new drugs. Additionally, it has been used in the synthesis of compounds with potential applications in the development of new materials and in the study of enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea is not completely understood. However, it is believed to act as an inhibitor of various enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it is believed to have an effect on the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the activity of certain hormones and neurotransmitters. Furthermore, it has been shown to have an effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
The use of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea in laboratory experiments has a number of advantages. It is relatively easy to synthesize, is stable at room temperature, and is soluble in organic solvents. Additionally, it is relatively inexpensive and can be easily stored. However, there are also some limitations to its use in laboratory experiments. It has a relatively low solubility in water, and it can be toxic at high concentrations.
Future Directions
There are a number of potential future directions for research involving 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea. These include further investigation into its potential applications in the treatment of cancer, HIV, and other diseases; further exploration of its potential uses in the development of new drugs; further exploration of its potential uses in the development of new materials; and further investigation into its mechanism of action and its effects on the activity of certain hormones and neurotransmitters. Additionally, further research could be conducted into its potential effects on gene expression and its potential uses in the study of enzyme inhibition.
Synthesis Methods
3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4-chlorobenzaldehyde, 1-phenylethanol, and ammonium acetate in the presence of a strong base such as sodium hydroxide. This reaction produces the desired product in high yields.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-6-8-17(9-7-15)23-13-16(12-18(23)24)22-19(25)21-11-10-14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGJFCWZBGJPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea |
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